methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is an organic compound with a complex structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorosulfonylation of a pyrazolo[3,4-b]pyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and altering the enzyme’s function. This inhibition can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Similar in structure but with a thiophene ring instead of a pyrazolo[3,4-b]pyridine core.
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Another related compound with a thiophene ring and a methylsulfamoyl group.
Uniqueness
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its structural features can be exploited for targeted synthesis and functionalization.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4S/c1-13-8-6(7(12-13)9(14)17-2)3-5(4-11-8)18(10,15)16/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVITJQWVWBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.